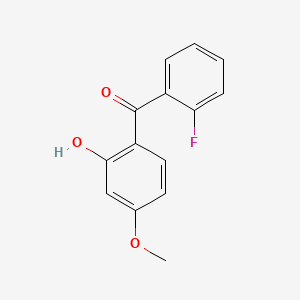
2'-Fluoro-2-hydroxy-4-methoxybenzophenone
Description
2’-Fluoro-2-hydroxy-4-methoxybenzophenone is an organic compound with the molecular formula C14H11FO3 and a molecular weight of 246.2337 g/mol It is a derivative of benzophenone, characterized by the presence of a fluoro group at the 2’ position, a hydroxy group at the 2 position, and a methoxy group at the 4 position on the benzophenone core structure
Properties
CAS No. |
3119-88-8 |
|---|---|
Molecular Formula |
C14H11FO3 |
Molecular Weight |
246.23 g/mol |
IUPAC Name |
(2-fluorophenyl)-(2-hydroxy-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C14H11FO3/c1-18-9-6-7-11(13(16)8-9)14(17)10-4-2-3-5-12(10)15/h2-8,16H,1H3 |
InChI Key |
VVOYPINUWBAVQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-2-hydroxy-4-methoxybenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzoyl chloride and 4-methoxyphenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The reaction proceeds through the formation of an intermediate, which undergoes further reactions to yield the final product.
Industrial Production Methods
In industrial settings, the production of 2’-Fluoro-2-hydroxy-4-methoxybenzophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:
Refluxing: The reaction mixture is heated under reflux to maintain a constant temperature and promote the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-2-hydroxy-4-methoxybenzophenone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of 2’-fluoro-2-methoxybenzophenone.
Reduction: Formation of 2’-fluoro-2-hydroxy-4-methoxybenzyl alcohol.
Substitution: Formation of 2’-substituted derivatives with various functional groups.
Scientific Research Applications
2’-Fluoro-2-hydroxy-4-methoxybenzophenone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2’-Fluoro-2-hydroxy-4-methoxybenzophenone involves its interaction with specific molecular targets and pathways. For example:
UV Absorption: The compound absorbs ultraviolet (UV) light, protecting the skin from harmful UV radiation. This is achieved through the excitation of electrons in the benzophenone core, which dissipates the absorbed energy as heat.
Biological Activity: The hydroxy and methoxy groups may interact with biological macromolecules, such as proteins or DNA, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzophenone:
2,4-Dihydroxybenzophenone: Another benzophenone derivative with UV-absorbing properties.
2,2’-Dihydroxy-4-methoxybenzophenone: A related compound with similar chemical structure and properties.
Uniqueness
2’-Fluoro-2-hydroxy-4-methoxybenzophenone is unique due to the presence of the fluoro group, which can influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


